2-チオアデノシン

概要

説明

2-Thioadenosine is a chemical compound with the molecular formula C10H13N5O4S and a molecular weight of 299.31 . It is also known by its IUPAC name, 6-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-2H-purine-2-thione .

Molecular Structure Analysis

2-Thioadenosine contains a total of 35 bonds, including 22 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring . It also contains 1 primary amine (aliphatic), 3 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, and 1 ether (aliphatic) .

Chemical Reactions Analysis

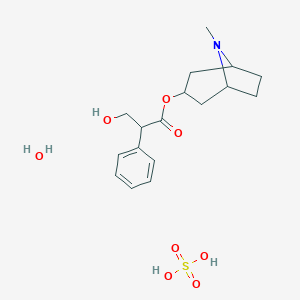

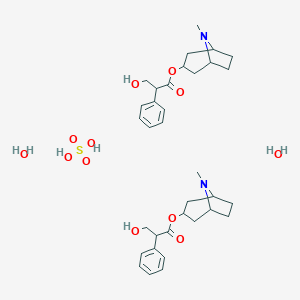

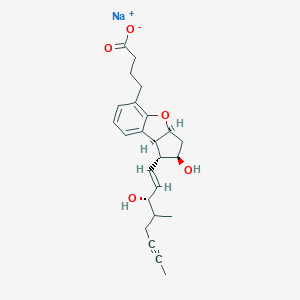

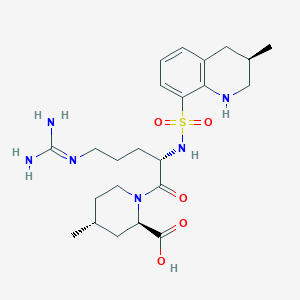

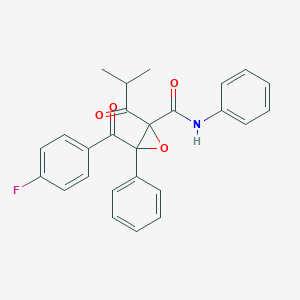

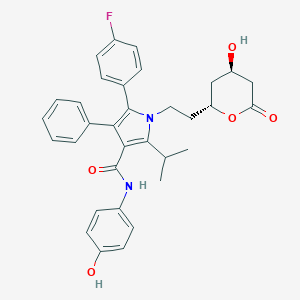

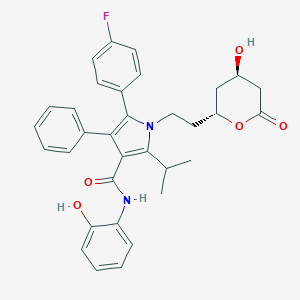

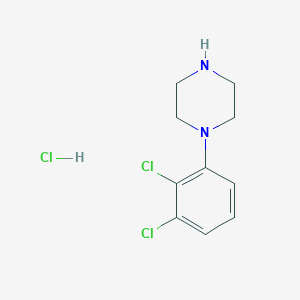

2-Thioadenosine monohydrate is a vital intermediate in the synthesis of cangrelor . The key step in this synthesis involves the transformation of oxidate adenosine into compound 1 from intermediate 5 . The effects of key synthesis parameters, including reaction temperature and time, were discussed .

Physical And Chemical Properties Analysis

2-Thioadenosine has a melting point of >178°C (dec.) and a predicted boiling point of 544.5±60.0 °C . It has a predicted density of 2.18±0.1 g/cm3 . It is slightly soluble in aqueous base, DMSO, and methanol (when heated and sonicated) . It is a solid substance with a pale yellow to yellow color . Its pKa is predicted to be 8.37±0.40 .

科学的研究の応用

カングレロールの合成

2-チオアデノシン一水和物は、カングレロールの合成における重要な中間体です . カングレロールは、血小板P2Y12受容体を標的とする血小板アデノシン二リン酸(ADP)受容体拮抗薬です . この用途は、製薬業界で特に重要です。

工業規模での調製

2-チオアデノシン一水和物の工業規模での調製プロセスは、重要な研究分野です . このプロセスを理解することで、カングレロールやその他の関連化合物の生産を最適化することができます。

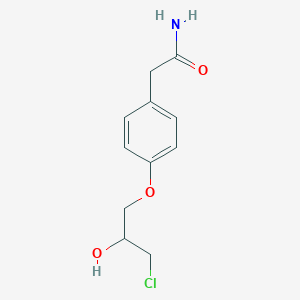

不純物分析

2-チオアデノシン一水和物の調製プロセス中に生成される不純物の分析は、別の重要な用途です . この分析は、最終製品の純度を向上させ、その安全性と有効性を確保するのに役立ちます。

合成パラメータの最適化

2-チオアデノシンの研究には、反応温度や時間などの主要な合成パラメータの最適化も含まれます . この最適化により、合成プロセスの効率を高め、目的とする製品の収率を高めることができます。

プロセス関連不純物の同定

核磁気共鳴分光法と高分解能質量分析法によるプロセス関連不純物の同定は、2-チオアデノシンの別の用途です . この同定は、不純物の生成プロセスに関する貴重な洞察を提供し、合成プロセスをさらに最適化するために使用できます。

キログラム規模での生産

2-チオアデノシンを含むプロセスは、カングレロールをキログラム規模で生産するために使用できます . この用途は、大量のカングレロールを生産することを目指す製薬会社にとって特に重要です。

Safety and Hazards

2-Thioadenosine is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored at 2-8°C and protected from light .

作用機序

Target of Action

2-Thioadenosine primarily targets the ErbB-1 and ErbB-2 tyrosine kinases . These proteins play a crucial role in cell growth and differentiation .

Mode of Action

2-Thioadenosine acts as a selective and irreversible inhibitor of ErbB-1 and ErbB-2 . It achieves this by covalently inactivating ErbB-1 through the modification of a cysteine residue at the active site . This modification disrupts the normal function of the protein, thereby inhibiting its activity .

Biochemical Pathways

It is known that the inhibition of erbb-1 and erbb-2 can disrupt several cellular processes, including cell growth and differentiation . Additionally, 2-Thioadenosine is a vital intermediate in the synthesis of cangrelor, a drug that controls platelet reactivity .

Result of Action

The molecular and cellular effects of 2-Thioadenosine’s action primarily involve the inhibition of ErbB-1 and ErbB-2. This inhibition can disrupt cell growth and differentiation, potentially leading to various downstream effects depending on the specific cellular context .

Action Environment

It is known that the compound should be stored in a dark and dry place at 2-8℃ to maintain its stability .

生化学分析

Biochemical Properties

2-Thioadenosine interacts with several enzymes and proteins, most notably ErbB-1 and ErbB-2 . It acts as an inhibitor of these proteins, with an IC50 value of 45 µM for ErbB-2 . The compound achieves this inhibition by covalently inactivating ErbB-1 through the modification of a cysteine residue at the active site .

Cellular Effects

The effects of 2-Thioadenosine on cells are primarily related to its inhibitory action on ErbB-1 and ErbB-2. These proteins are involved in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these proteins, 2-Thioadenosine can influence cell function in significant ways.

Molecular Mechanism

The molecular mechanism of 2-Thioadenosine involves its interaction with the active site of ErbB-1. It covalently inactivates ErbB-1 by modifying a cysteine residue at the active site . This action results in the inhibition of ErbB-1 and ErbB-2, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

It is known that the compound’s inhibitory effects on ErbB-1 and ErbB-2 are irreversible , suggesting that its impact on cellular function may persist over time.

Metabolic Pathways

2-Thioadenosine is involved in several metabolic pathways. Its primary role is in the inhibition of ErbB-1 and ErbB-2, proteins that play crucial roles in various metabolic processes

Transport and Distribution

Given its molecular interactions with ErbB-1 and ErbB-2, it is likely that the compound is transported to areas of the cell where these proteins are present .

Subcellular Localization

Given its interactions with ErbB-1 and ErbB-2, it is likely that the compound is localized to areas of the cell where these proteins are active .

特性

IUPAC Name |

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4S/c11-7-4-8(14-10(20)13-7)15(2-12-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTESOZAUMTUKQX-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(NC(=S)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195735 | |

| Record name | 2-Thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43157-50-2 | |

| Record name | 2-Thioadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043157502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid](/img/structure/B194440.png)